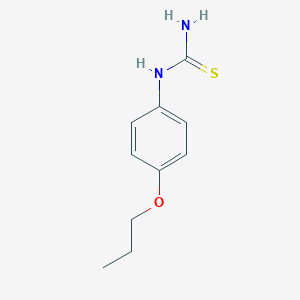
1-(4-Propoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Propoxyphenyl)thiourea, also known as PPTU, is a chemical compound that has been widely used in scientific research for its unique properties. PPTU is a thiourea derivative that has been synthesized through various methods. The compound has been used to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
1-(4-Propoxyphenyl)thiourea inhibits the binding of thyroid hormone to its receptor, which leads to a decrease in the expression of thyroid hormone-responsive genes. This compound has also been shown to inhibit the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormone. The inhibition of thyroid hormone action by this compound has led to its use in the study of thyroid hormone-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis and action. This compound has also been shown to have anti-inflammatory properties and has been used in the study of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(4-Propoxyphenyl)thiourea has several advantages for lab experiments, including its ability to inhibit the binding of thyroid hormone to its receptor and its anti-inflammatory and neuroprotective properties. However, this compound also has limitations, including its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for the study of 1-(4-Propoxyphenyl)thiourea, including its potential use in the treatment of thyroid disorders and neurodegenerative diseases. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases and its role in brain development. Further research is needed to determine the safety and efficacy of this compound in these applications.
合成法
1-(4-Propoxyphenyl)thiourea can be synthesized through various methods, including the reaction of 4-propoxyaniline with thiourea in the presence of a catalyst. The reaction can be carried out in a solvent such as ethanol or methanol, and the product can be purified through recrystallization. Another method involves the reaction of 4-propoxyphenyl isothiocyanate with ammonia in the presence of a catalyst. The product can be purified through chromatography.
科学的研究の応用
1-(4-Propoxyphenyl)thiourea has been used in various scientific research studies, including its application in the study of thyroid hormone action. This compound has been shown to inhibit the binding of thyroid hormone to its receptor, which has led to the study of its potential use in the treatment of thyroid disorders. This compound has also been used in the study of the role of thyroid hormone in brain development and neurodegenerative diseases.
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.3 g/mol |
IUPAC名 |
(4-propoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-2-7-13-9-5-3-8(4-6-9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |
InChIキー |
XLBYJQWZNYXJFS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NC(=S)N |
正規SMILES |
CCCOC1=CC=C(C=C1)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



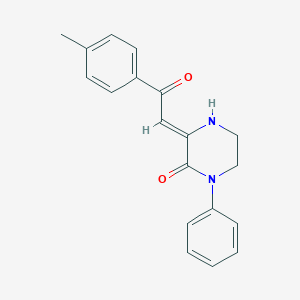

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
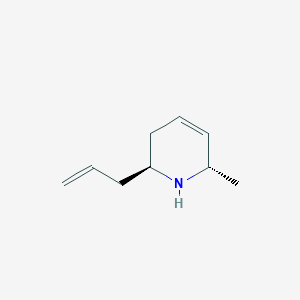
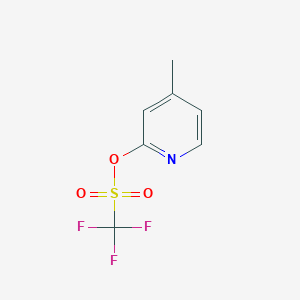

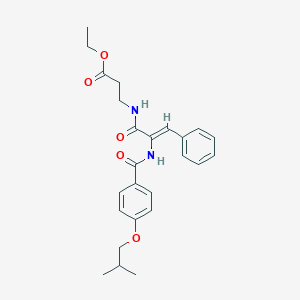
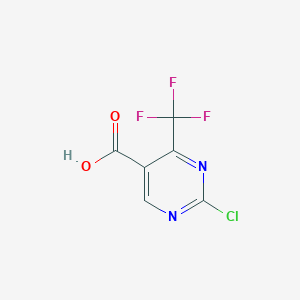
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)



